(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid
Overview
Description
“(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid” is a chemical compound with the empirical formula C8H9BO4 . It is also known by several synonyms, including 4-Carbomethoxyphenylboronic acid, 4-Carbomethoxybenzeneboronic acid, 4-Methoxycarbonylbenzeneboronic acid, 4-borono-benzoic acid 1-methyl ester, p-(Methoxycarbonyl)boronic acid, p-(Methoxycarbonyl)phenylboronic acid, p-borono-benzoic acid methyl ester, Methyl 4-boronobenzoate, and Methyl p-boronobenzoate .
Molecular Structure Analysis
The molecular weight of this compound is 179.97 . The SMILES string representation of its structure is COC(=O)c1ccc(cc1)B(O)O . Unfortunately, the search results do not provide more detailed information about its molecular structure.Chemical Reactions Analysis
This compound is used as a reagent in various chemical reactions, including Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence, Copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, One-pot ipso-nitration of arylboronic acids, and Copper-catalyzed nitration .Physical and Chemical Properties Analysis
This compound is a white to light yellow powder . It has a melting point of 197-200 °C . It is insoluble in water but soluble in methanol .Scientific Research Applications
Diol Recognition : A study by Mulla, Agard, & Basu (2004) demonstrated the ability of certain boronic acids, including derivatives similar to (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid, to bind diols. This research suggests an important role for electron-deficient boronic acids in diol and carbohydrate recognition.
Macrocyclic Chemistry : Fárfan et al. (1999) described the use of different aryl boronic acids, including those similar to the compound , in macrocyclic chemistry. The study highlighted the synthesis of tetrameric and dimeric boronates, providing insights into bond lengths, angles, and intermolecular interactions (Fárfan et al., 1999).
Formation of Tetraarylpentaborates : Nishihara, Nara, & Osakada (2002) investigated the formation of cationic rhodium complexes with new tetraarylpentaborates, including derivatives of (4-methoxyphenyl)boronic acid. This research contributes to understanding the chemical properties and potential applications of these complexes in various fields (Nishihara, Nara, & Osakada, 2002).
Multifunctional Compounds : Zhang et al. (2017) explored the structure of multifunctional compounds involving boronic acids. They synthesized new derivatives with boronic acid and aminophosphonic acid groups, shedding light on potential applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).
Protecting Group for Boronic Acids : Yan, Jin, & Wang (2005) developed a new boronic acid protecting group, which can be used and removed under mild conditions. This has implications for the synthesis and handling of boronic acid derivatives (Yan, Jin, & Wang, 2005).
Regioselective Hydroxyalkylations : Paintner, Allmendinger, & Bauschke (2001) described the regioselective hydroxyalkylation of boron 4-methoxy-2-furanolates, leading to 3-acyl-4-O-methyl tetronates. This study contributes to the understanding of reactions involving boronic acids in organic synthesis (Paintner, Allmendinger, & Bauschke, 2001).
Fluorescence Quenching Studies : Geethanjali et al. (2015) investigated the fluorescence quenching of boronic acid derivatives, providing insights into the photophysical properties of these compounds (Geethanjali et al., 2015).
Specific Reduction of Fructose : Pietsch & Richter (2016) explored the application of boronic acids, including derivatives similar to the compound , for the specific reduction of fructose in food matrices. This research has potential implications for food industry applications (Pietsch & Richter, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid are biological materials and natural products including phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions and the neurotransmitter dopamine . These targets possess polyhydroxy motifs, which allow boronic acids to form reversible covalent bonds with them .
Mode of Action
This compound interacts with its targets by forming reversible covalent bonds with 1,2- and 1,3-diols . This interaction is facilitated by the vacant p-orbital centered on the boron atom of the boronic acid, which readily establishes these bonds . The presence of the methoxy group on the carbonyl removes hydrogen-bond donation of the carboxylic acid seen in related structures .
Biochemical Pathways
The action of this compound affects various biochemical pathways. It is used in tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It also participates in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides . Furthermore, it is involved in one-pot ipso-nitration of arylboronic acids and copper-catalyzed nitration .
Pharmacokinetics
The pharmacokinetics of this compound involve its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It’s worth noting that boronic acids and their esters are only marginally stable in water , which could influence their bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its interactions with its targets. For instance, it can cause changes in the structure and function of proteins and other biomolecules that contain diol groups . It also plays a role in various chemical reactions, contributing to the synthesis of biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, the physiological environment can significantly impact the stability and action of this compound.
Properties
IUPAC Name |
(4-methoxycarbonyl-3-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-6-5-7(10(12)13)3-4-8(6)9(11)14-2/h3-5,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVZEYJXDZSLOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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